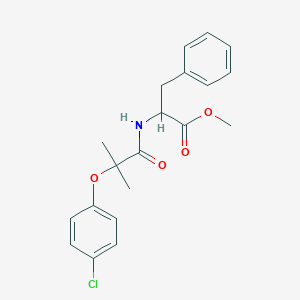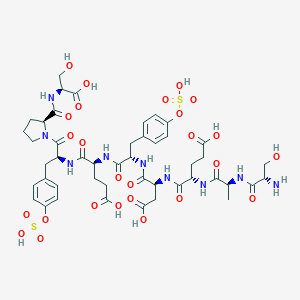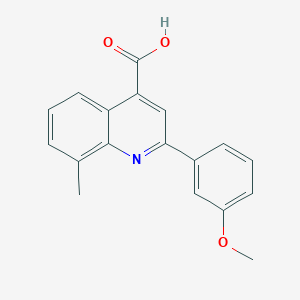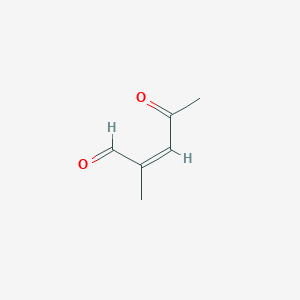
beta-(2-(p-Chlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-(2-(p-Chlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester, also known as CPME, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. CPME is a derivative of phenylalanine, an essential amino acid that plays a crucial role in protein synthesis and neurotransmitter function. In
Mécanisme D'action
Beta-(2-(p-Chlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester exerts its anti-cancer effects by inhibiting the activity of enzymes involved in DNA synthesis and cell division. It also induces apoptosis (programmed cell death) in cancer cells. beta-(2-(p-Chlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester's ability to cross the blood-brain barrier makes it a promising candidate for the treatment of brain tumors.
Biochemical and Physiological Effects:
beta-(2-(p-Chlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester has been shown to have minimal toxicity and side effects in animal studies. It has been found to be well-tolerated in rats and mice, with no significant changes in body weight or organ function. beta-(2-(p-Chlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester has also been shown to have anti-inflammatory effects in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of beta-(2-(p-Chlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester is its ability to inhibit cancer cell growth without affecting normal cells. This makes it a promising candidate for cancer treatment with minimal side effects. However, beta-(2-(p-Chlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester's effectiveness may vary depending on the type of cancer and the stage of the disease. beta-(2-(p-Chlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester's ability to cross the blood-brain barrier also presents a challenge in terms of drug delivery and dosing.
Orientations Futures
Future research on beta-(2-(p-Chlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester could focus on optimizing its synthesis method to increase yield and purity. Further studies could also investigate beta-(2-(p-Chlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester's potential applications in other fields such as drug delivery and inflammation. Additionally, more research is needed to determine the optimal dosing and treatment regimen for beta-(2-(p-Chlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester in cancer treatment.
Méthodes De Synthèse
Beta-(2-(p-Chlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester can be synthesized through a multi-step process. The first step involves the protection of the carboxyl group of phenylalanine using a protecting group such as tert-butyloxycarbonyl (Boc). Next, the amino group is protected with a group such as 2-chlorobenzyloxycarbonyl (Cbz). The protected phenylalanine is then reacted with p-chlorophenol to obtain the intermediate product. This intermediate is then reacted with 2-methyl-2-propenoyl chloride to obtain the final product, beta-(2-(p-Chlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester.
Applications De Recherche Scientifique
Beta-(2-(p-Chlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester has been studied for its potential applications in medical research, particularly in the field of cancer treatment. beta-(2-(p-Chlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use in drug delivery systems due to its ability to cross the blood-brain barrier.
Propriétés
Numéro CAS |
105319-50-4 |
|---|---|
Nom du produit |
beta-(2-(p-Chlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester |
Formule moléculaire |
C20H22ClNO4 |
Poids moléculaire |
375.8 g/mol |
Nom IUPAC |
methyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C20H22ClNO4/c1-20(2,26-16-11-9-15(21)10-12-16)19(24)22-17(18(23)25-3)13-14-7-5-4-6-8-14/h4-12,17H,13H2,1-3H3,(H,22,24) |
Clé InChI |
CNVARCAHKDHDFC-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)OC2=CC=C(C=C2)Cl |
SMILES canonique |
CC(C)(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)OC2=CC=C(C=C2)Cl |
Synonymes |
eta-(2-(4-dichlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester beta-(2-(p-chlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester WKLB 5 WKLB-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 2-[(anilinocarbothioyl)amino]acetate](/img/structure/B11006.png)


![4-Chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B11010.png)


![N-[(S)-[(1r)-1-{[(Benzyloxy)carbonyl]amino}-2-Phenylethyl](Hydroxy)phosphoryl]-L-Leucyl-L-Alanine](/img/structure/B11017.png)



